STAT3 Inhibition: An N-Substituted Derivative Shows Micromolar Potency in a Validated HTS Assay
An N-substituted derivative of the target compound, N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, demonstrates a measurable IC50 against the STAT3 protein in a validated high-throughput screening assay [1]. While this data is for a derivative, it provides the most direct, publicly available evidence of the scaffold's activity against a therapeutically relevant target.
| Evidence Dimension | IC50 against STAT3 |
|---|---|
| Target Compound Data | IC50: 1.71E+3 nM (1.71 μM) for the N-(4-chloro-2,5-dimethoxyphenyl) derivative |
| Comparator Or Baseline | Control compound data not provided in the same context |
| Quantified Difference | N/A (Control data not provided) |
| Conditions | Target: Signal transducer and activator of transcription 3 (Human). Source: The Scripps Research Institute Molecular Screening Center (PubChem AID 1398). |
Why This Matters
This data provides a quantifiable baseline for the scaffold's activity against STAT3, a key oncogenic transcription factor, allowing researchers to benchmark their own novel analogs or select this scaffold for optimization campaigns.
- [1] BindingDB. BDBM43569: N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide. IC50: 1.71E+3 nM against STAT3. View Source
